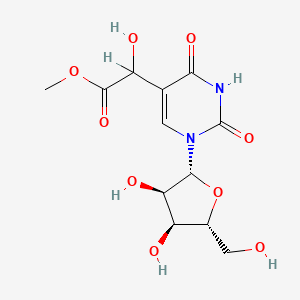

Chmu-methyl ester

Description

Chmu-methyl ester (hypothetical compound) is an organic ester derived from the esterification of a carboxylic acid (presumably "Chmu acid") with methanol. Methyl esters are widely synthesized via acid-catalyzed reactions between carboxylic acids and methanol, forming compounds with the general structure R–COO–CH₃ . These esters are critical in pharmaceuticals, biofuels, and polymer industries due to their volatility, solubility, and metabolic stability. For instance, Misoprostol methyl ester (CAS 59122-46-2) is a prostaglandin analog used in medical applications , while methyl (methylthio)acetate (CAS 16630-66-3) serves as a flavoring agent and chemical intermediate .

Propriétés

Numéro CAS |

89665-83-8 |

|---|---|

Formule moléculaire |

C12H16N2O9 |

Poids moléculaire |

332.26 g/mol |

Nom IUPAC |

methyl (2S)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate |

InChI |

InChI=1S/C12H16N2O9/c1-22-11(20)6(16)4-2-14(12(21)13-9(4)19)10-8(18)7(17)5(3-15)23-10/h2,5-8,10,15-18H,3H2,1H3,(H,13,19,21)/t5-,6+,7-,8-,10-/m1/s1 |

Clé InChI |

JNVLKTZUCGRYNN-MGPZHUSASA-N |

SMILES |

COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |

SMILES isomérique |

COC(=O)[C@H](C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |

Synonymes |

5-(carboxy(hydroxy)methyl)uridine methyl ester CHMU-methyl este |

Origine du produit |

United States |

Méthodes De Préparation

Chmu-methyl ester can be synthesized through various methods. One common method involves the esterification of carboxylic acids with alcohols in the presence of a catalyst. For example, the esterification of amino acids with methanol using trimethylchlorosilane (TMSCl) at room temperature is a convenient method that offers mild conditions and good yields . Industrial production methods often involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .

Analyse Des Réactions Chimiques

Chmu-methyl ester undergoes several types of chemical reactions, including:

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions are carboxylic acids, alcohols, and new esters.

Applications De Recherche Scientifique

Chmu-methyl ester has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Chmu-methyl ester involves its interaction with specific molecular targets and pathways. For example, in the dehydration of methanol to dimethyl ether (DME), Chmu-methyl ester acts as a promoter, enhancing the reaction by interacting with the active sites of the catalyst . This interaction often involves the formation of intermediate complexes that facilitate the desired chemical transformation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chmu-methyl ester shares the core ester functional group (–COO–) with other methyl esters. Key structural differences arise from the "R" group attached to the carbonyl carbon:

- Misoprostol methyl ester : Contains a prostaglandin backbone with hydroxyl and cyclopentane groups, enabling receptor binding .

- Methyl (methylthio)acetate : Features a methylthio (–S–CH₃) substituent, enhancing its role in sulfur-containing flavor compounds .

- Pyrazole-3-carboxylic acid methyl ester : Includes a heterocyclic pyrazole ring, which influences its reactivity in pharmaceutical synthesis .

Physicochemical Properties

Data from comparative studies highlight variations in key properties (Table 1):

*Inferred from analogous esters.

- Volatility : Methyl esters with shorter alkyl chains (e.g., methyl acetate) exhibit higher volatility, while aromatic or complex esters (e.g., coumarin derivatives) have lower volatility .

- Thermal Stability : Phosphoric ester compounds (e.g., those in polishing solutions) degrade above 200°C, affecting industrial applications .

Analytical Characterization

- Gas Chromatography (GC) : Methyl esters are identified via retention times (Rt) and mass spectral matches. For example, fluoranthene-derived methyl esters elute at Rt = 12.3–18.7 min with characteristic m/z peaks (e.g., 214, 228) .

- Mass Spectrometry : Match factors >90% in NIST library comparisons confirm ester identity, as seen in catalytic cracking products of used cooking oil .

Metabolic and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.